3-溴-2-氟-5-三氟甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

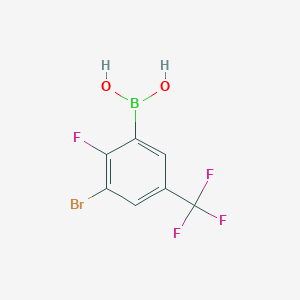

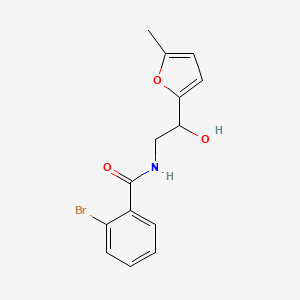

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is a chemical compound with the formula C7H4BBRF4O2 . It is often used in scientific research and exhibits high complexity due to its intricate structure. This compound can be applied in various studies, including organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

This compound is commonly used in the synthesis of biologically active compounds . As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is represented by the SMILES notation OB(O)C1=CC(C(F)(F)F)=CC(Br)=C1F . The compound has a molecular weight of 286.81 g/mol .Chemical Reactions Analysis

The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons . This suggests that the compound may participate in various chemical reactions, particularly those involving fluorine atoms.Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.84 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 40.5 Ų . The complexity of the compound is 158 .科学研究应用

复杂分子的多功能合成

3-溴-2-氟-5-三氟甲基苯硼酸可作为取代吡啶和吡啶酮多功能合成的前体,展示了其在构建复杂杂环化合物中的用途。例如,它已被用于铃木反应以生成单取代和双取代氟吡啶,这些氟吡啶可进一步转化为吡啶酮,突出了其在促进氟原子引入有机骨架中的作用(Sutherland & Gallagher, 2003)。

材料科学和聚合物化学

在材料科学和聚合物化学中,该化合物用于合成超支化聚(芳醚),其中它充当单体生成具有高分子量和优异热稳定性的聚合物。三氟甲基的引入增强了聚合物的性能,使其由于其改进的热和化学稳定性而适用于各种应用(Banerjee et al., 2009)。

催化过程和有机转化

该化合物也是催化过程开发的核心,特别是在氟甲基化反应领域。它的使用促进了含氟基团引入分子,这是合成具有潜在药物和农用化学应用的化合物的一个关键步骤。这突出了其在使引入有价值的官能团到有机分子中的转化中的作用,从而拓宽了合成可能性的范围(Koike & Akita, 2016)。

氟有机化合物的合成

此外,3-溴-2-氟-5-三氟甲基苯硼酸在氟有机化合物的合成中至关重要,其中它有助于将氟原子引入有机结构中。这在开发新材料和药物中尤为重要,其中氟的独特特性受到高度重视(Rozen et al., 2001)。

安全和危害

While specific safety and hazard information for 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid was not found, compounds of similar structure have been noted to be harmful if swallowed and may cause respiratory and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFBSZFKKNFRJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2961014.png)

![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2961021.png)

![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)

![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)